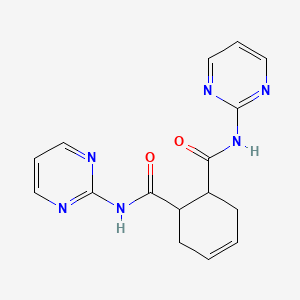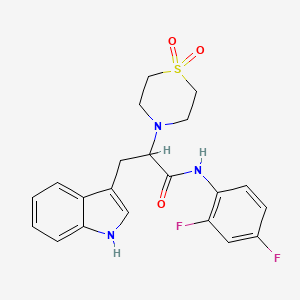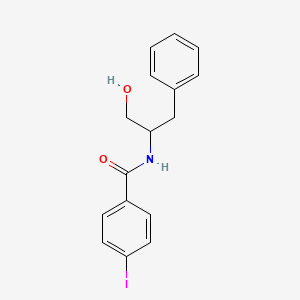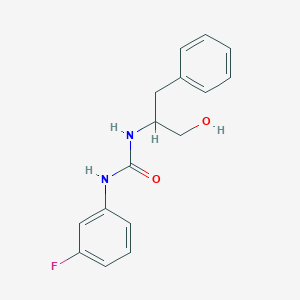![molecular formula C22H29NOS B3140768 N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide CAS No. 478041-22-4](/img/structure/B3140768.png)
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide
Descripción general
Descripción
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide, also known as PCPDT, is a synthetic compound that belongs to the family of thiophene-based compounds. PCPDT has gained attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide acts as a semiconductor material in various electronic devices due to its ability to transport charge carriers. In OFETs, this compound acts as a channel material, enabling the flow of electrons. In OPVs, this compound acts as an electron donor, absorbing light and generating charge carriers. In OLEDs, this compound acts as an emitter, producing light when an electric current is applied. In biosensors, this compound acts as a sensing material, detecting changes in the electrical properties of the material when exposed to various biomolecules.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects, as it is primarily used in electronic devices and biosensors. However, some studies have suggested that this compound may have anti-inflammatory and anti-cancer properties, although further research is needed to confirm these findings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide has several advantages for lab experiments, including its high solubility in common organic solvents, ease of synthesis, and ability to form thin films. However, this compound also has some limitations, including its relatively low thermal stability and sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide research, including:
1. Developing new synthesis methods to improve the yield and purity of this compound.
2. Studying the biochemical and physiological effects of this compound in more detail, including its potential anti-inflammatory and anti-cancer properties.
3. Exploring new applications for this compound in biosensors, such as detecting specific biomolecules or pathogens.
4. Investigating the use of this compound in hybrid organic-inorganic materials, such as perovskite solar cells.
5. Improving the thermal stability and air/moisture resistance of this compound for use in electronic devices.
Conclusion:
In conclusion, this compound is a synthetic compound with unique properties and potential applications in various fields, including organic electronics, optoelectronics, and biosensors. This compound acts as a semiconductor material, enabling the flow of charge carriers in electronic devices and detecting changes in electrical properties in biosensors. While this compound has several advantages for lab experiments, it also has some limitations, including its relatively low thermal stability and sensitivity to air and moisture. There are several future directions for this compound research, including developing new synthesis methods, exploring new applications, and improving its thermal stability and resistance to air and moisture.
Aplicaciones Científicas De Investigación
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. This compound has been used as a semiconductor material in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use in biosensors, due to its ability to detect various biomolecules.
Propiedades
IUPAC Name |
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NOS/c1-2-3-4-6-17-8-10-18(11-9-17)19-12-14-20(15-13-19)23-22(24)21-7-5-16-25-21/h5,7,12-18H,2-4,6,8-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNBZIDFUVHGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-{[3-(4-chlorophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate](/img/structure/B3140694.png)
![Ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate](/img/structure/B3140699.png)
![N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B3140705.png)



![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]but-3-en-2-one](/img/structure/B3140735.png)
![(Z)-1,1,1-trifluoro-4-[4-(2-hydroxyethyl)piperazino]-3-buten-2-one](/img/structure/B3140747.png)
![5-Methyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3140755.png)
![Ethyl 2-[4-(3-methylbenzyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B3140765.png)
![4-(tert-butyl)-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B3140772.png)
![(4-Phenylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B3140775.png)
![1-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3140782.png)